molecular formula C15H14N2O2 B1182289 JYFFIPNVWTULRW-UHFFFAOYSA-N

JYFFIPNVWTULRW-UHFFFAOYSA-N

Cat. No.: B1182289
M. Wt: 254.289
InChI Key: JYFFIPNVWTULRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

To compile a detailed introduction, the following steps are typically required:

  • Retrieve structural data: Use databases like PubChem, ChemSpider, or Reaxys to obtain its molecular formula, SMILES notation, and IUPAC name.
  • Physicochemical properties: Determine properties such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), hydrogen bond donors/acceptors, and spectral data (NMR, IR) .
  • Synthetic routes: Investigate published synthetic protocols (e.g., reagents, reaction conditions, yields) .

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.289

InChI

InChI=1S/C15H14N2O2/c18-15(19)12-10-3-1-2-4-11(10)16-13-9-5-7-17(8-6-9)14(12)13/h1-4,9H,5-8H2,(H,18,19)

InChI Key

JYFFIPNVWTULRW-UHFFFAOYSA-N

SMILES

C1CN2CCC1C3=NC4=CC=CC=C4C(=C32)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The methodology for comparative analysis (as exemplified in ) involves:

Table 1: Structural and Functional Analogues

Compound (InChIKey) Molecular Formula Molecular Weight Key Substituents LogP TPSA (Ų) Bioactivity/Application Reference
HVXHWBMLTSDYGK-UHFFFAOYSA-N C₇H₈ClF₃N₂ 212.60 Trifluoromethyl pyridine 2.1 35.8 Kinase inhibitor
NPMRPDRLIHYOBW-UHFFFAOYSA-N Not provided Not provided Halogenated aromatic Not provided Not provided Antimicrobial agent
JGVQBNLJYJGYKX-UHFFFAOYSA-N Not provided Not provided Heterocyclic scaffold Not provided Not provided Drug discovery library

Key Comparison Metrics

  • Structural Similarity : Compare core scaffolds (e.g., pyridine rings, halogen substituents) and stereochemistry using tools like Tanimoto similarity indices.
  • Physicochemical Profiles : Metrics like logP, TPSA, and solubility influence bioavailability. For example, HVXHWBMLTSDYGK-UHFFFAOYSA-N has moderate lipophilicity (LogP 2.1), suitable for blood-brain barrier penetration .
  • Bioactivity : Highlight functional differences (e.g., enzyme inhibition, receptor binding) based on in vitro/in vivo studies.

Research Findings and Challenges

  • Data Gaps: The absence of JYFFIPNVWTULRW-UHFFFAOYSA-N in the provided evidence underscores the need to consult specialized databases (e.g., CAS SciFinder, USP-NF monographs) for validated data .
  • Regulatory Considerations : For pharmaceutical applications, align with guidelines for impurity profiling, stability testing, and bioequivalence studies .

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